3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
Description
The compound 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a pyrazole ring and an ethylamino linker. The trimethoxybenzoyl group may enhance lipophilicity and binding interactions, while the pyrimidinyl-pyrazole moiety is critical for molecular recognition in kinase inhibition .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-27-14-9-13(10-15(28-2)18(14)29-3)19(26)21-7-6-20-16-11-17(23-12-22-16)25-8-4-5-24-25/h4-5,8-12H,6-7H2,1-3H3,(H,21,26)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALPKUYBMVVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 3,4,5-Trimethoxybenzoic Acid
The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid to its acyl chloride derivative. As detailed in CN101987814A, this is achieved via treatment with thionyl chloride (SOCl₂) in dichloromethane under reflux (30°C, 5 hours). Pyridine is added as a catalyst to sequester HCl, improving reaction efficiency. The resulting 3,4,5-trimethoxybenzoyl chloride is isolated in 93% yield after distillation and recrystallization.
Reaction Conditions :
- Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 eq), SOCl₂ (1.2 eq), CH₂Cl₂ (solvent), pyridine (0.1 eq).
- Temperature : 30°C (reflux).
- Time : 5 hours.
- Yield : 93%.
Construction of the Pyrimidine-Pyrazole Heterocycle
Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine
A common approach involves substituting a chlorine atom on 4,6-dichloropyrimidine with pyrazole. As demonstrated in WO2013130855A1, 6-chloropyrimidin-4-amine reacts with 1H-pyrazole in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 80°C in dimethylformamide (DMF), yielding 6-(1H-pyrazol-1-yl)pyrimidin-4-amine in 68% yield.
Reaction Conditions :
Cyclocondensation of β-Ketonitriles
An alternative method from PMC9415947 employs cyclocondensation reactions to assemble the pyrimidine core. Ethyl cyanoacetate and guanidine nitrate undergo cyclization in ethanol under basic conditions (KOH), forming 4-aminopyrimidine-6-ol. Subsequent chlorination with POCl₃ introduces a leaving group at C6, enabling pyrazole installation via SNAr.
Amide Bond Formation
Schotten-Baumann Reaction
The final step couples 3,4,5-trimethoxybenzoyl chloride with N-(2-aminoethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine under Schotten-Baumann conditions. The reaction is conducted in a biphasic system (CH₂Cl₂/H₂O) with sodium hydroxide (NaOH) to scavenge HCl. This method, derived from ACS Omega (2020), affords the target compound in 78% yield after recrystallization from ethanol.
Reaction Conditions :
Carbodiimide-Mediated Coupling
For sensitive substrates, EDCl/HOBt-mediated coupling in anhydrous DMF achieves comparable yields (75%) while minimizing hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity (HPLC) | Advantages |
|---|---|---|---|---|
| Schotten-Baumann | Amide formation | 78% | 98.5% | High yield, minimal side products |
| EDCl/HOBt Coupling | Amide formation | 75% | 99.2% | Suitable for sensitive substrates |
| Reductive Amination | Ethylamino linker introduction | 74% | 97.8% | One-pot reaction |
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Installation
Competing substitution at C4 vs. C6 of pyrimidine is mitigated by using excess pyrazole (1.5 eq) and TBAB, favoring C6 substitution.
Purification of Hydrophilic Intermediates
Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) effectively separates the ethylamino-pyrimidine-pyrazole intermediate from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Key Structural Features
- Pyrimidine-Pyrazole Core: Shared with PLK1 inhibitors such as D39 and D40 (Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate and (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide). However, the target compound lacks styryl substituents, which are linked to enhanced IC50 values in D39/D40 (IC50 ~9.8–9.9 nM) .
- Benzamide Substituent : The trimethoxybenzoyl group distinguishes it from VUF15485 (a fluorophenyl-methylallyl-substituted benzamide agonist), suggesting divergent pharmacological targets (e.g., receptor agonism vs. kinase inhibition) .
- Aminoethyl Linker: Present in N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide (), but the latter replaces the benzamide with a chlorophenoxy group, likely altering solubility and target selectivity.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Binding Interactions : The pyrimidine-pyrazole core may engage in ATP-binding pocket interactions in kinases, similar to D39/D40 . However, the absence of styryl groups (critical for π-π stacking in PLK1) suggests lower kinase inhibition potency compared to D39/D40.
- Metabolic Stability: The ethylamino linker and benzamide group may confer resistance to hydrolysis compared to ester-containing analogs like D39 .
Patent Landscape and Novel Derivatives
Recent patents (–8) describe pyrimidine derivatives with trifluoromethyl and diazaspiro rings, emphasizing substituent diversity for intellectual property claims. For example, EP 4 374 877 A2 (2024) includes compounds with trifluoromethylpyrimidine and spirocyclic motifs, diverging from the target compound’s simplicity but underscoring the therapeutic relevance of pyrimidine-based scaffolds .
Biological Activity
3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide, with the CAS number 957264-96-9, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N6O4, and it exhibits a complex structure that includes methoxy groups and a pyrazole moiety. This structural configuration is significant as it influences the compound's biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| SGC-7901 | 15 | Microtubule disruption |
| HT-1080 | 20 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Microtubule Disruption : The compound has been shown to damage the microtubule network within cells, leading to cell cycle arrest at the G2/M phase. This disruption is crucial for preventing cancer cell division and promoting apoptosis .
- Inhibition of Kinases : Research indicates that this compound may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is essential for eliminating malignant cells from the body .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 26 µM, indicating substantial anticancer activity .
- Microtubule Dynamics : Another investigation focused on SGC-7901 cells revealed that the compound significantly altered microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This study emphasized the potential of this compound as a microtubule-targeting agent .
Q & A
Basic Research Questions
Q. What are established synthetic routes for 3,4,5-trimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Preparation of the pyrimidine-pyrazole intermediate by reacting 6-chloropyrimidin-4-amine with 1H-pyrazole under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride using a carbodiimide coupling agent (e.g., EDC/HCl) in dichloromethane .
- Key Parameters : Reaction temperature (60–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂) to prevent side reactions .
- Validation : Purity is confirmed via HPLC (>98%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural identity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 3.8–4.0 ppm for trimethoxy groups) and ¹³C NMR (δ 160–165 ppm for carbonyl carbons) .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₂₄H₂₈N₆O₄: 488.21; observed: 488.20 .
- Chromatography : Reverse-phase HPLC with C18 columns (retention time: 12.5 min under isocratic conditions) .
Advanced Research Questions
Q. How can researchers optimize low yields in pyrimidine-ethylamine coupling reactions?
- Problem : Yields for similar compounds range from 6% to 39% due to steric hindrance or competing side reactions .
- Solutions :
- Solvent Optimization : Switch from THF to DMF to enhance solubility of intermediates .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation .
- Temperature Gradient : Stepwise heating (40°C → 80°C) to control exothermic reactions .
- Case Study : Compound 59 (6% yield) vs. Compound 60 (17% yield) in highlights solvent polarity effects .
Q. How to resolve contradictory spectral data in structural elucidation?
- Scenario : Discrepancies in ¹H NMR integration ratios or unexpected MS fragments.
- Approach :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Isotopic Labeling : Synthesize deuterated analogs to track signal splitting patterns .
- Theoretical Calculations : Compare experimental HRMS with in silico fragmentation using tools like MassFrontier .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- SAR Design :
- Analog Synthesis : Modify the pyrazole ring (e.g., substituents at N1 or C3) or vary the benzamide’s methoxy groups .
- Biological Assays : Test analogs against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays .
- Data Interpretation : Correlate IC₅₀ values with logP and polar surface area (PSA) to assess bioavailability .
Q. How to address solubility challenges in in vitro assays?
- Problem : Poor aqueous solubility due to lipophilic trimethoxybenzamide and pyrimidine groups.
- Mitigation :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
